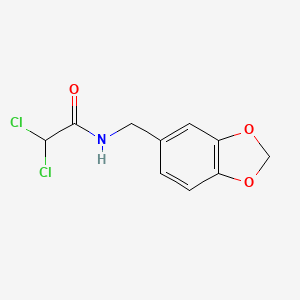

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide

Overview

Description

BDAM is a white crystalline solid that was first synthesized in 2013 by a team of Chinese researchers. It is a member of the dichloroacetamide family, which is known for its insecticidal and acaricidal properties. BDAM has shown promising results in controlling various pests, including mosquitoes, ticks, and mites.

Mechanism of Action

BDAM acts on the nervous system of insects and mites, disrupting the normal transmission of nerve impulses. It specifically targets the gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting nerve impulses. BDAM binds to these receptors and prevents the normal functioning of the nervous system, leading to paralysis and death of the pest.

Biochemical and Physiological Effects:

BDAM has been shown to have low toxicity to mammals and birds, making it a safe option for pest control. It is rapidly metabolized in the liver and excreted through urine, minimizing its impact on the environment. BDAM has also been shown to have no significant impact on beneficial insects, such as bees and ladybugs.

Advantages and Limitations for Lab Experiments

BDAM has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, BDAM has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in the environment, which can limit its effectiveness as a long-term pest control solution.

Future Directions

There are several future directions for research on BDAM. One area of interest is the development of new formulations that can increase its solubility in water and improve its effectiveness as a pest control solution. Another area of interest is the study of BDAM's impact on non-target organisms, such as aquatic organisms and soil microbes. Additionally, there is potential for BDAM to be used in combination with other insecticides and acaricides to create more effective pest control solutions.

In conclusion, BDAM is a promising chemical compound that has shown potential as an insecticide and acaricide. Its low toxicity to mammals and birds, combined with its effectiveness against various pests, make it a valuable tool for pest control. Further research is needed to fully understand its mechanism of action and potential impact on non-target organisms, as well as to develop new formulations that can increase its effectiveness.

Synthesis Methods

BDAM can be synthesized through a multi-step process that involves the reaction of 2,2-dichloroacetyl chloride with 1,3-benzodioxole in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BDAM.

Scientific Research Applications

BDAM has been extensively studied for its insecticidal and acaricidal properties. It has shown promising results in controlling various pests, including mosquitoes, ticks, and mites. BDAM has also been studied for its potential as a larvicide and ovicide, making it a versatile tool for pest control.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c11-9(12)10(14)13-4-6-1-2-7-8(3-6)16-5-15-7/h1-3,9H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTGSFBYRFTEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298516 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39084-98-5 | |

| Record name | NSC123820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)

![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200620.png)

![N-methyl-4-nitro-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5200621.png)

![1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B5200624.png)

![1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)

![2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5200633.png)

![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5200643.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5200646.png)

![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)

![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)

![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)